molecular formula C22H42N2O4 B100105 Einecs 241-014-9 CAS No. 16944-17-5

Einecs 241-014-9

Cat. No.: B100105
CAS No.: 16944-17-5
M. Wt: 398.6 g/mol
InChI Key: ZXQUVHMSZOXTOI-UHFFFAOYSA-N
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Description

Einecs 241-014-9, also known by its Chemical Abstracts Service number 16944-17-5, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 241-014-9 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 241-014-9 has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a reference compound in biological studies.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: It is used in the manufacture of specialty chemicals and as an intermediate in chemical production processes.

Mechanism of Action

The mechanism of action of Einecs 241-014-9 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Einecs 241-014-9 can be compared with other similar compounds, such as:

    Einecs 241-300-3: Disodium sebacate, used as a corrosion inhibitor and plasticizer.

    Einecs 241-536-7: 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane, used in epoxy resin formulations.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry.

Biological Activity

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-D is classified as a phenoxy herbicide and is one of the most commonly used herbicides globally. It acts primarily as a plant growth regulator by mimicking the action of natural auxins (plant hormones), leading to uncontrolled growth in susceptible plant species.

PropertyValue
Chemical FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
CAS Number94-75-7
EINECS Number241-014-9

2,4-D functions by disrupting normal plant growth processes. It is absorbed through foliage and roots and translocated throughout the plant. The primary mechanism involves:

  • Auxin Mimicry : 2,4-D mimics natural auxins, leading to uncontrolled cell division and elongation.
  • Disruption of Hormonal Balance : It disturbs the balance between auxins and cytokinins, resulting in abnormal growth patterns.
  • Cellular Effects : The herbicide induces cellular stress responses that can lead to programmed cell death (apoptosis) in sensitive plant species.

Toxicological Profile

The toxicological effects of 2,4-D have been extensively studied. Key findings include:

  • Acute Toxicity : 2,4-D has moderate acute toxicity in mammals. The oral LD50 (lethal dose for 50% of the population) ranges from 500 to 1,000 mg/kg in rats.
  • Chronic Effects : Long-term exposure has been associated with various health issues, including potential endocrine disruption and carcinogenic effects. However, regulatory agencies have classified it as non-carcinogenic based on available evidence.
  • Ecotoxicity : 2,4-D is toxic to aquatic organisms and can affect non-target terrestrial plants.

Case Studies

  • Human Health Impact Study :
    A study conducted on agricultural workers exposed to 2,4-D revealed an increased incidence of certain health issues such as respiratory problems and skin irritations. The study highlighted the importance of protective measures during application to mitigate exposure risks .
  • Environmental Impact Assessment :
    Research assessing the impact of 2,4-D on aquatic ecosystems indicated significant toxicity to fish and invertebrates at concentrations commonly found in runoff from treated fields. This underscores the need for careful management practices to minimize environmental contamination .
  • Comparative Study with Other Herbicides :
    A comparative analysis between 2,4-D and glyphosate showed that while both are effective herbicides, their mechanisms differ significantly. Glyphosate acts by inhibiting a specific enzyme pathway (shikimic acid pathway), whereas 2,4-D's mode of action involves hormone mimicry .

Research Findings

Recent studies have explored alternative methods for assessing the biological activity of herbicides like 2,4-D through next-generation risk assessment frameworks. These frameworks utilize in vitro testing methods to evaluate cellular responses without relying solely on animal testing .

Summary Table of Biological Effects

EffectDescription
Plant Growth RegulationInduces uncontrolled growth in target plants
Aquatic ToxicityHarmful to fish and aquatic organisms
Human Health RisksPotential respiratory issues and skin irritation

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQUVHMSZOXTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16944-17-5
Record name N-((tert-Butoxy)carbonyl)-L-valine, compound with dicyclohexylamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC113239
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Record name N-[(tert-butoxy)carbonyl]-L-valine, compound with dicyclohexylamine (1:1)
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